molecular formula C13H12N2O2S B014151 9H-Thioxanthene-3,6-diamine, 10,10-dioxide CAS No. 10215-25-5

9H-Thioxanthene-3,6-diamine, 10,10-dioxide

Cat. No. B014151
CAS RN: 10215-25-5
M. Wt: 260.31 g/mol
InChI Key: UPVRZVIJGVFROW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thioxanthene derivatives, including 9H-Thioxanthene-3,6-diamine, 10,10-dioxide, often involves reactions under specific conditions to introduce or modify functional groups on the thioxanthene scaffold. For example, derivatives of 9-(1,3-dithiol-2-ylidene)thioxanthene have been synthesized using Horner-Wadsworth-Emmons reactions, showcasing the versatility in modifying the thioxanthene core for various purposes (Amriou et al., 2006).

Molecular Structure Analysis

The molecular structure of thioxanthene derivatives has been extensively studied using techniques like X-ray crystallography. These studies reveal the conformation of the thioxanthene ring system and the orientation of substituents, which significantly influence the compound's chemical behavior. For example, the crystal structures of various dimethylthioxanthene 10,10-dioxides show the thioxanthene ring in a boat conformation, indicating the structural rigidity and potential reactivity sites (Chu et al., 1987).

Chemical Reactions and Properties

Thioxanthene derivatives undergo various chemical reactions, highlighting their reactivity and potential for chemical modifications. The radical-anion of thioxanthen SS-dioxide and its substituted derivatives demonstrate the influence of substituents on the molecule's stability and reactivity, which is crucial for designing materials with desired properties (Lambelet & Lucken, 1976).

Scientific Research Applications

Photochemical Ring-Opening and Rearrangement

Research has shown that the photochemical ring-opening of spiro compounds related to 9H-Thioxanthene-3,6-diamine, 10,10-dioxide can lead to facile ring-contraction, resulting in derivatives of 9H-thioxanthene-10,10-dioxide. This behavior, observed under thermal and photochemical conditions, underscores the compound's potential in photochromic applications and the study of valence tautomers (Gabbutt, Heron, Kolla, Kilner, Coles, Horton, & Hursthouse, 2008).

Thermally Activated Delayed Fluorescence (TADF) Polymers

The incorporation of 9H-thioxanthene-10,10-dioxide derivatives as pendant groups or within the backbone of conjugated polymers has been explored for the development of red thermally activated delayed fluorescence (TADF) polymers. These polymers exhibit long-wavelength emissions and are being investigated for their potential in organic light-emitting diodes (OLEDs) (Wang, Zhu, Xie, Xue, Tao, Le, Zhan, & Cheng, 2018).

Mass Spectrometric Analysis

The mass spectrometry (MS) analysis of 9H-Thioxanthene derivatives, including 9H-Thioxanthene-10,10-dioxide, provides insights into the fragmentation patterns and stability of these compounds under electron ionization conditions. This information is valuable for understanding the structural and electronic properties of thioxanthene derivatives (Fujiwara, Kato, & Okabayashi, 1989).

Photoinitiation Properties

The study of amino-thioxanthone photoinitiators, which are derivatives of 9H-Thioxanthene, has revealed their high molar extinction coefficients and broad absorption range in the visible region. These properties make them promising candidates for initiating polymerization processes under visible light, which is crucial for various material science and engineering applications (Wu, Xiong, Qiuhong, & Tang, 2014).

Crystallographic Insights

Crystallographic studies of thioxanthene 10,10-dioxides, including derivatives similar to 9H-Thioxanthene-3,6-diamine, 10,10-dioxide, have provided detailed insights into their molecular structures. Such information is essential for understanding the intermolecular interactions and stability of these compounds, which can inform their application in various fields of chemistry and material science (Chu, Napoleone, & Chu, 1987).

properties

IUPAC Name

10,10-dioxo-9H-thioxanthene-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)18(16,17)12(8)6-10/h1-4,6-7H,5,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVRZVIJGVFROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)S(=O)(=O)C3=C1C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065001
Record name 9H-Thioxanthene-3,6-diamine, 10,10-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Thioxanthene-3,6-diamine, 10,10-dioxide

CAS RN

10215-25-5
Record name 9H-Thioxanthene-3,6-diamine, 10,10-dioxide
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Record name 9H-Thioxanthene-3,6-diamine, 10,10-dioxide
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Record name 9H-Thioxanthene-3,6-diamine, 10,10-dioxide
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Record name 9H-Thioxanthene-3,6-diamine, 10,10-dioxide
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Record name 9H-thioxanthene-3,6-diamine 10,10-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9H-Thioxanthene-3,6-diamine, 10,10-dioxide
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9H-Thioxanthene-3,6-diamine, 10,10-dioxide

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